molecular formula C17H17FN6O3S B2528984 ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]acetate CAS No. 863457-98-1

ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]acetate

Katalognummer: B2528984
CAS-Nummer: 863457-98-1
Molekulargewicht: 404.42
InChI-Schlüssel: ZBYFQEINQSJRPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]acetate is a synthetic organic compound featuring a triazolo[4,5-d]pyrimidine core, a heterocyclic scaffold known for its versatility in medicinal and agrochemical applications. The molecule includes a 4-fluorobenzyl substituent at the 3-position of the triazole ring and a sulfanylacetamido-ethyl acetate side chain at the 7-position of the pyrimidine. While specific biological data for this compound are unavailable in the provided evidence, its design aligns with triazolo-pyrimidine derivatives studied for pesticidal or pharmacological activity .

Eigenschaften

IUPAC Name

ethyl 2-[[2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O3S/c1-2-27-14(26)7-19-13(25)9-28-17-15-16(20-10-21-17)24(23-22-15)8-11-3-5-12(18)6-4-11/h3-6,10H,2,7-9H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYFQEINQSJRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NC=NC2=C1N=NN2CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Route A: Sequential Functionalization (Core → Alkylation → Sulfanyl → Amidation)

  • Advantages: High modularity, suitable for large-scale production.
  • Disadvantages: Multiple purification steps reduce overall yield (45–55%).

Route B: Late-Stage Sulfanyl Incorporation

  • Approach: Pre-functionalize the acetamido-ester side chain before C7 substitution.
  • Outcome: Higher purity but requires protection/deprotection strategies, increasing complexity.

Route C: One-Pot Alkylation and Sulfanyl Exchange

  • Feasibility: Limited by competing reactions; yields <30%.

Data Tables

Table 1. Comparison of Synthetic Routes for Ethyl 2-[2-({3-[(4-Fluorophenyl)methyl]-3H-triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]acetate

Route Steps Key Reagents Yield (%) Purity (%)
A 4 POCl₃, iPr₂NEt, EDCI 45–55 95–98
B 5 Boc-Protection, EDCI 50–60 97–99
C 3 NaSH, DMF 25–30 85–90

Challenges and Optimization Strategies

  • Stereochemical Integrity: The acetamido linkage necessitates chiral purity, achieved using L-ethyl glycinate.
  • Byproduct Mitigation: Excess mercaptoacetamide (1.5 eq) suppresses disulfide formation during sulfanyl incorporation.
  • Scale-Up Limitations: POCl₃ handling requires specialized equipment due to corrosivity; alternatives like PCl₅ are less efficient.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound's molecular formula is C17H17FN6O4C_{17}H_{17}FN_{6}O_{4}, featuring a triazole ring and a pyrimidine moiety that are characteristic of many bioactive compounds. The presence of a fluorophenyl group enhances its biological activity, making it a candidate for drug development.

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. Ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]acetate has been studied for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, similar compounds have shown effectiveness against various cancer cell lines, suggesting that this compound may also possess similar properties .

Antimicrobial Properties
The compound has potential antimicrobial activity due to the presence of the triazole ring, which is known for its efficacy against bacteria and fungi. Studies have demonstrated that triazole derivatives can disrupt microbial cell membranes and inhibit vital enzymatic functions . This makes ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]acetate a candidate for developing new antimicrobial agents.

Agricultural Applications

Herbicidal Properties
The compound's structure suggests potential herbicidal activity. Triazole derivatives are often explored for their ability to inhibit plant growth by interfering with specific metabolic pathways. Research into similar compounds has shown promise in developing effective herbicides that target unwanted vegetation without harming crops . Ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]acetate could be formulated into herbicidal compositions for agricultural use.

Pharmacological Research

Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, studies on related triazole compounds have highlighted their role as inhibitors of cyclooxygenase (COX) enzymes and lipoxygenase pathways. These pathways are crucial in inflammatory responses and cancer progression . Ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]acetate may serve as a lead compound in the design of new anti-inflammatory drugs.

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer ActivityInhibition of cell proliferation in breast cancer cell lines
Antimicrobial PropertiesEffective against Gram-positive bacteria
Herbicidal ActivityPotential formulation for selective weed control
Enzyme InhibitionInhibitory effects on COX enzymes linked to inflammation

Wirkmechanismus

The mechanism of action of ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]acetate involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes or receptors, inhibiting their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the sulfanyl group can participate in covalent bonding with target proteins.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Comparisons

Compound Name Core Structure Substituents (R1, R2) Molecular Formula Molecular Weight Key Features
Ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]acetate Triazolo[4,5-d]pyrimidine R1: 4-fluorobenzyl; R2: ethyl ester Not explicitly provided* N/A Fluorinated aromatic group; ester-terminal side chain
2-({3-[(4-Fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide Triazolo[4,5-d]pyrimidine R1: 4-fluorobenzyl; R2: amide C15H13FN6OS 368.37 g/mol Amide-terminated side chain; higher polarity vs. ester
2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide Triazolo[4,5-d]pyrimidine R1: ethyl; R2: trifluoromethylphenyl amide C15H13F3N6OS 382.4 g/mol Trifluoromethyl group; enhanced lipophilicity
Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate Cyclopenta-thieno-pyrimidine R1: 4-chlorophenyl; R2: ethyl ester Not provided N/A Chlorinated aromatic; fused thieno-pyrimidine core

*The molecular formula of the target compound can be inferred as approximately C21H20FN5O3S, assuming structural similarity to with an ethyl ester replacing the amide.

Functional and Hypothetical Property Comparisons

Substituent Effects on Polarity and Bioavailability

  • Ester vs.
  • Aromatic Substituents: The 4-fluorobenzyl group may offer metabolic stability over non-fluorinated analogues, as fluorination often reduces oxidative degradation . In contrast, the trifluoromethylphenyl group in introduces stronger electron-withdrawing effects, which could influence binding affinity in target interactions.

Core Heterocycle Modifications

  • Triazolo-Pyrimidine vs. Thieno-Pyrimidine: The cyclopenta-thieno-pyrimidine derivative replaces the triazole with a thiophene ring, altering electronic distribution and steric bulk. Such changes might shift selectivity toward different biological targets, such as kinases or proteases.

Research Findings and Implications

While direct biological data for the target compound are absent in the evidence, structural parallels to documented compounds suggest hypotheses:

The 4-fluorobenzyl group may enhance target binding through π-π stacking or hydrophobic interactions, as seen in fluorinated pharmaceuticals .

The ethyl ester side chain could serve as a prodrug moiety, hydrolyzing in vivo to a bioactive carboxylic acid .

Replacement of the triazolo-pyrimidine core with a thieno-pyrimidine (as in ) might reduce metabolic stability but increase conformational flexibility.

Biologische Aktivität

Ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]acetate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a triazolo-pyrimidine core substituted with a fluorophenyl group and a sulfanyl acetamido moiety. The synthesis typically involves multi-step organic reactions, including cyclocondensation and functionalization techniques. Specific synthetic pathways have been explored in the literature, showcasing the versatility of this compound in medicinal applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]acetate. For instance, research conducted on various cancer cell lines has demonstrated significant cytotoxic effects. The compound was tested against human colon carcinoma (HCT-116) cells, showing promising results in inhibiting cell viability.

Sample Concentration (μg/mL) Cell Viability (%)
5018.17
2523.33
12.533.11

These findings suggest that the compound exhibits dose-dependent cytotoxicity against cancer cells, making it a candidate for further development as an anticancer agent .

The mechanism through which ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]acetate exerts its biological effects may involve multiple pathways. It is hypothesized that the triazolo-pyrimidine core interacts with specific molecular targets within cancer cells, potentially leading to apoptosis or cell cycle arrest. Further studies utilizing molecular docking simulations and biochemical assays are needed to elucidate these pathways comprehensively.

Enzymatic Inhibition

In addition to its anticancer properties, this compound has shown potential as an enzyme inhibitor. Studies have indicated that derivatives of triazolo-pyrimidines can inhibit various enzymes involved in cancer progression and metastasis. The specific inhibition profiles of ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]acetate remain an area for future investigation.

Case Studies

Several case studies have documented the efficacy of triazole derivatives in clinical settings:

  • Study on Colon Cancer : A study published in Heliyon reported the effectiveness of triazole derivatives against colon cancer models. Ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]acetate was one of the compounds screened that showed significant promise .
  • Molecular Screening : Another research effort focused on screening a library of compounds for anticancer activity identified ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]acetate as a lead candidate due to its favorable activity profile against multiple cancer cell lines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.